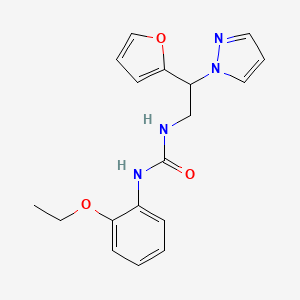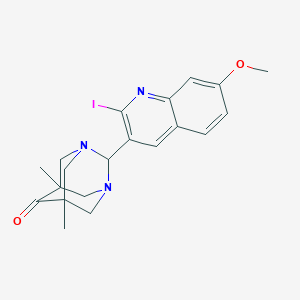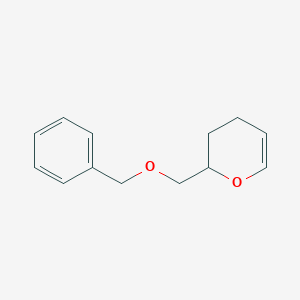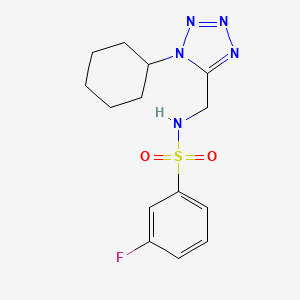
1-(2-ethoxyphenyl)-3-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-ethoxyphenyl)-3-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)urea, also known as EPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. EPU is a urea derivative that has shown promising results in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Scientific Research Applications
Synthesis and Material Science Applications
Advanced Synthesis Techniques : Abdelrazek et al. (2010) explored the synthesis of novel pyridine and naphthyridine derivatives, highlighting methodologies that could be relevant for synthesizing complex molecules like 1-(2-ethoxyphenyl)-3-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)urea. Their research demonstrates the utility of dimerization reactions and coupling with arene diazonium salts to afford various derivatives, which could be pertinent for creating new materials or drug molecules (Abdelrazek, Kassab, Metwally, & Sobhy, 2010).
Molecular Engineering and Rheology : Lloyd and Steed (2011) investigated the anion tuning of rheology and morphology of low molecular weight salt hydrogelators. Their findings suggest that the structural manipulation of molecules similar to the one can significantly impact the physical properties of materials, making them relevant for applications in material science and engineering (Lloyd & Steed, 2011).
Biomedical Applications
Antimicrobial Activity : Hamed et al. (2020) synthesized chitosan Schiff bases based on heterocyclic moieties and evaluated their antimicrobial activity. Although the specific urea derivative is not mentioned, the study's focus on pyrazole derivatives and their interaction with biopolymers like chitosan indicates potential antimicrobial applications for similarly structured compounds (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).
Antitumor Agents : Prabakaran, Manivarman, and Bharanidharan (2021) worked on the synthesis and evaluation of novel chalcone derivatives as potent antioxidant agents, showcasing the potential of pyrazole and furan derivatives in the development of antitumor and antioxidant agents. This underscores the biomedical relevance of structurally complex molecules that could include 1-(2-ethoxyphenyl)-3-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)urea for cancer research and therapy (Prabakaran, Manivarman, & Bharanidharan, 2021).
properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-2-24-16-8-4-3-7-14(16)21-18(23)19-13-15(17-9-5-12-25-17)22-11-6-10-20-22/h3-12,15H,2,13H2,1H3,(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXSFWOABBAWIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC(C2=CC=CO2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethoxyphenyl)-3-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-N-[(4-chloro-3-fluorophenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methyl]acetamide](/img/structure/B2446249.png)

![3-methoxy-1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2446251.png)



![6-(2,4-Dimethylphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2446260.png)
![N-[1-(1H-indol-3-ylmethyl)pentyl]-2-(4-phenylpiperazin-1-yl)thiazole-5-carboxamide](/img/structure/B2446263.png)



![N-(2-fluorobenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2446267.png)
![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B2446271.png)